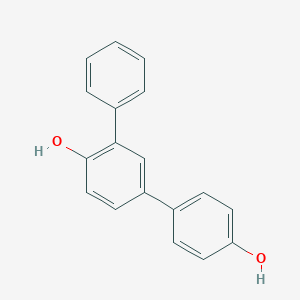
4-(4-Hydroxyphenyl)-2-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4,4’-biphenyldiol: is an aromatic organic compound characterized by the presence of a phenyl group attached to a biphenyldiol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,4’-biphenyldiol typically involves the coupling of phenol derivatives. One common method is the oxidative coupling of phenol using catalysts such as vanadium tetrachloride. This reaction produces a mixture of isomers, including 3-Phenyl-4,4’-biphenyldiol .
Industrial Production Methods: Industrial production of 3-Phenyl-4,4’-biphenyldiol can be achieved through the dealkylation of 2,6-di-tert-butylphenol. This process involves the formation of phenol radicals, which undergo rapid dimerization to form diphenoquinone. The diphenoquinone is then reduced to the desired biphenyldiol derivative .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-4,4’-biphenyldiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted biphenyldiols.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4,4’-biphenyldiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and liquid crystals due to its thermal stability.
Biology: Studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4,4’-biphenyldiol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photodissociation and photoionization, which are influenced by the presence of intramolecular hydrogen bonding. These processes can affect the stabilization of electronic states and determine the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
4,4’-Biphenyldiol: Similar structure but lacks the phenyl group at the 3-position.
2,2’-Biphenyldiol: Another isomer with different photodissociation and photoionization behaviors due to the absence of intramolecular hydrogen bonding.
Uniqueness: 3-Phenyl-4,4’-biphenyldiol is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other biphenyldiols. This structural difference influences its applications and interactions in various scientific and industrial contexts .
Eigenschaften
CAS-Nummer |
18801-72-4 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
4-(4-hydroxyphenyl)-2-phenylphenol |
InChI |
InChI=1S/C18H14O2/c19-16-9-6-13(7-10-16)15-8-11-18(20)17(12-15)14-4-2-1-3-5-14/h1-12,19-20H |
InChI-Schlüssel |
FEYGNNMKEPUKEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
Synonyme |
[1,1:3,1-Terphenyl]-4,4-diol(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
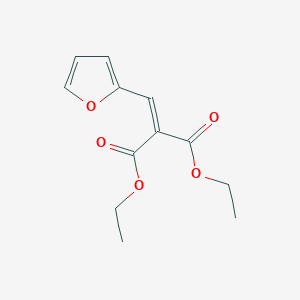
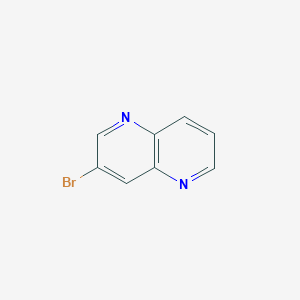
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)
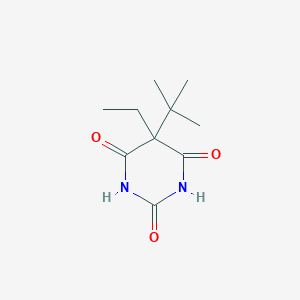
![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)
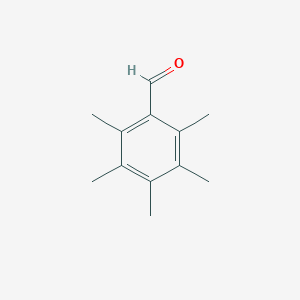
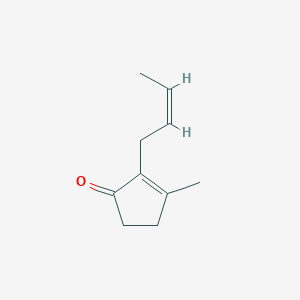
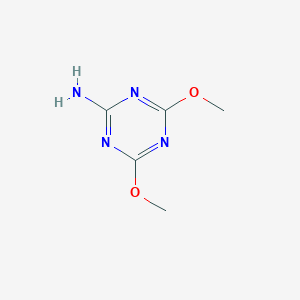
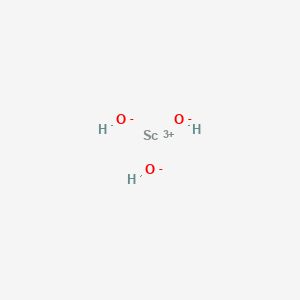
![methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B97415.png)
